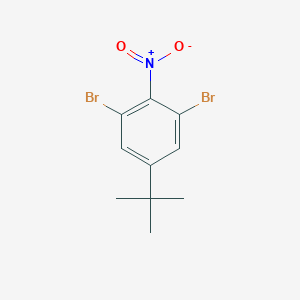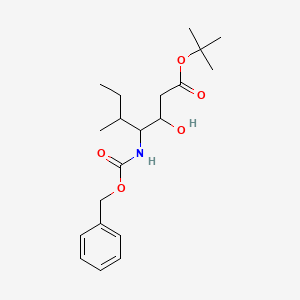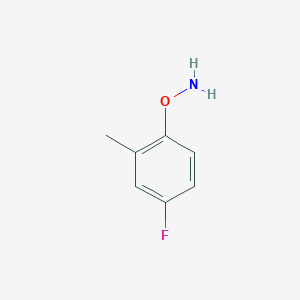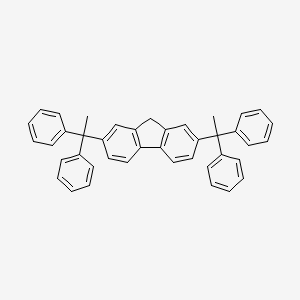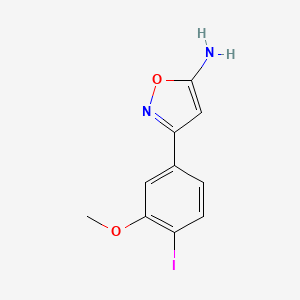
3-(4-Iodo-3-methoxyphenyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022561 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022561 typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the reaction of specific precursors under controlled conditions, such as temperature and pressure, to yield the desired product. The reaction conditions are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of MFCD33022561 is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts and solvents to facilitate the reactions and improve efficiency. The final product is purified through techniques such as crystallization, distillation, or chromatography to meet the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022561 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD33022561 include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD33022561 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
MFCD33022561 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: MFCD33022561 is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of MFCD33022561 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C10H9IN2O2 |
|---|---|
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
3-(4-iodo-3-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9IN2O2/c1-14-9-4-6(2-3-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3 |
Clé InChI |
PEVLKQHOOMCVBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NOC(=C2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


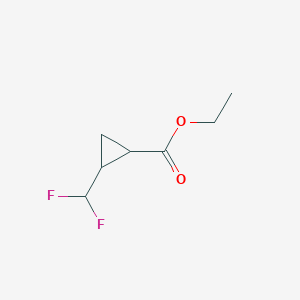
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
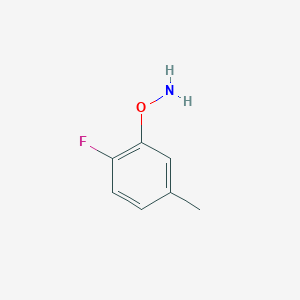
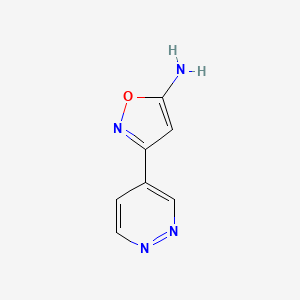
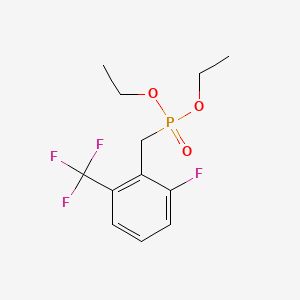
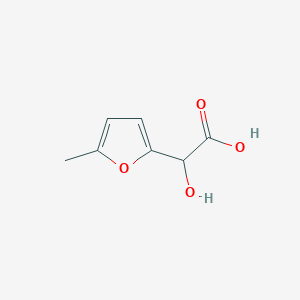
![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)
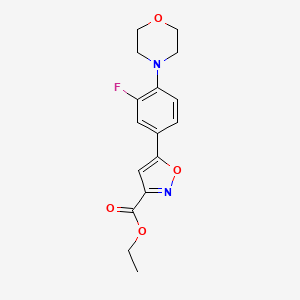
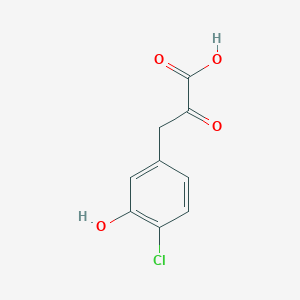
![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)
